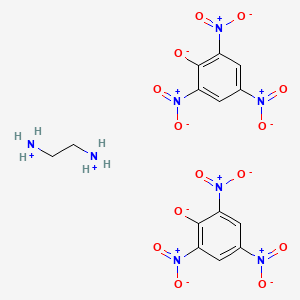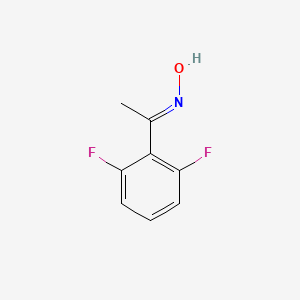![molecular formula C44H40N2P2 B1149670 (1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane CAS No. 174677-82-8](/img/structure/B1149670.png)
(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane is a chiral ligand used in various catalytic processes. This compound is known for its ability to form stable complexes with transition metals, making it valuable in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane typically involves the reaction of (1S,2S)-cyclohexane-1,2-diamine with 2-(diphenylphosphino)benzaldehyde. The reaction is carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain the desired chiral ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Industrial methods also incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The imine groups can be reduced to amines.
Substitution: The ligand can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reactions often involve transition metal complexes and are carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Cyclohexane-1,2-diamine derivatives.
Substitution: Various transition metal complexes with modified ligands.
Applications De Recherche Scientifique
(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active compounds, aiding in the development of pharmaceuticals.
Medicine: Utilized in drug discovery and development, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and materials, enhancing the efficiency and selectivity of industrial processes.
Mécanisme D'action
The compound exerts its effects through the formation of stable complexes with transition metals. These complexes act as catalysts in various chemical reactions, promoting the formation of chiral products. The molecular targets include transition metal centers, where the ligand coordinates to the metal, facilitating the desired transformation. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion, depending on the specific reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-N,N’-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine
- (R,R)-DACH-phenyl Trost ligand
- ®-(+)-5,5’-Dichloro-2,2’-bis(diphenylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
Uniqueness
(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane is unique due to its specific chiral configuration, which imparts high enantioselectivity in catalytic processes. Its ability to form stable complexes with a wide range of transition metals makes it versatile and valuable in various applications. Compared to similar compounds, it offers distinct advantages in terms of stability, selectivity, and efficiency in catalysis.
Propriétés
IUPAC Name |
1-(2-diphenylphosphanylphenyl)-N-[(1S,2S)-2-[(2-diphenylphosphanylphenyl)methylideneamino]cyclohexyl]methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H40N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-34,41-42H,15-16,29-30H2/t41-,42-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUKRENTSKVSIL-COCZKOEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H40N2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Dibutylaminopropoxyphenyl)-6-bromoimidazo[1,2-a]pyridine](/img/structure/B1149588.png)



![cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1149601.png)

